molecular formula C17H26N2O6 B1602802 L-Leucine,N-(carboxymethyl)-L-phenylalanyl- CAS No. 81109-85-5

L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Cat. No.: B1602802
CAS No.: 81109-85-5
M. Wt: 354.4 g/mol
InChI Key: JZJXIRJMLZJQIF-LMECJBHSSA-N
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Description

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound composed of L-leucine and L-phenylalanine residues It is a derivative of the amino acid leucine, which is essential for protein synthesis and various metabolic functions

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXIRJMLZJQIF-LMECJBHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595078
Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81109-85-5
Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Peptide Synthesis and Carboxymethylation Approaches

The compound involves a peptide bond between L-leucine and N-(carboxymethyl)-L-phenylalanine, suggesting preparation via classical peptide synthesis routes:

  • Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for dipeptide and oligopeptide synthesis. The process involves stepwise coupling of protected amino acids on a resin, followed by cleavage and purification. For N-(carboxymethyl)-L-phenylalanine, the carboxymethyl group can be introduced either before peptide coupling by modifying the phenylalanine side chain or post-synthetically.

  • Solution-Phase Peptide Synthesis: Alternatively, the dipeptide can be synthesized in solution by coupling protected L-leucine and N-(carboxymethyl)-L-phenylalanine derivatives using carbodiimide or other coupling agents, followed by deprotection and purification.

  • Carboxymethylation: This modification typically involves the reaction of phenylalanine with a carboxymethylating agent such as chloroacetic acid or its derivatives under basic conditions, introducing the carboxymethyl group on the amino acid side chain before peptide bond formation.

Purification and Isolation Techniques

Purification of the synthesized dipeptide is crucial to obtain high purity suitable for research or pharmaceutical use:

  • Fractional Crystallization and Ion-Exchange Chromatography: These methods are effective for separating amino acids and peptides with similar structures. For example, L-leucine purification from mixtures uses fractional crystallization and ion exchange to remove impurities like L-isoleucine.

  • Recrystallization: After synthesis and initial purification, recrystallization from suitable solvents (e.g., aqueous methanol) can enhance purity by removing residual impurities and side products.

  • Enzymatic Resolution: Enzymes such as L-amino acid acylases can selectively hydrolyze or modify acetylated intermediates to improve purity and yield of specific amino acid derivatives.

Advanced Preparation: Nanoparticle Formation via Physical Vapor Deposition

Recent advances have explored physical vapor deposition (PVD) methods to prepare L-leucine nanoparticles, which could be adapted for peptide derivatives:

  • Aerosol Flow Reactor Method: Aqueous solutions of L-leucine are nebulized into droplets, dried, and then heated to induce sublimation and vapor phase nucleation, forming nanoparticles ranging from 40 to 200 nm.

  • Nucleation Mechanisms: Nanoparticle formation occurs via heterogeneous nucleation on solid particles or homogeneous nucleation of vapor molecules, influenced by temperature and saturation conditions in the reactor.

  • Particle Morphology Control: The process parameters such as temperature (100–250 °C), residence time, and vapor concentration control the size and crystallographic orientation of the resulting particles.

This technique offers a solvent-free, scalable route to produce peptide or amino acid nanoparticles with controlled properties, potentially applicable to L-leucine,N-(carboxymethyl)-L-phenylalanyl- derivatives.

Photochemical Synthesis of Amino Acid Derivatives

Photochemical methods provide innovative routes for amino acid derivative synthesis:

  • Photo-On-Demand Phosgenation: Amino acids can be converted into N-carboxyanhydrides (NCAs) using in situ photochemical generation of phosgene from chloroform under oxygen bubbling and LED irradiation. This method is mild, controlled by light, and avoids hazardous reagents.

  • Application to Phenylalanine Derivatives: L-phenylalanine has been successfully converted to NCAs using this photochemical approach, which could be adapted to carboxymethylated phenylalanine derivatives as intermediates in peptide synthesis.

  • Subsequent Peptide Coupling: NCAs are reactive intermediates for polypeptide synthesis, enabling efficient coupling to amino acids like L-leucine to form dipeptides or longer peptides.

Comparative Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly of protected amino acids on resin, followed by cleavage and purification High purity, automation possible Requires specialized equipment Inferred
Solution-Phase Peptide Synthesis Coupling of protected amino acids in solution using coupling agents Flexible, suitable for small scale Requires careful purification Inferred
Carboxymethylation Chemical modification of phenylalanine side chain before peptide coupling Specific functionalization Requires control of reaction conditions Inferred
Fractional Crystallization & Ion Exchange Purification of amino acid mixtures and peptides Effective impurity removal May require multiple steps
Enzymatic Resolution Use of L-amino acid acylases for selective hydrolysis or modification High specificity, mild conditions Enzyme cost and stability considerations
Physical Vapor Deposition (PVD) Formation of nanoparticles by vaporization and nucleation in aerosol flow reactor Solvent-free, scalable, controlled particle size Requires specialized reactor setup
Photochemical Phosgenation Light-driven in situ generation of phosgene for N-carboxyanhydride synthesis Mild, controllable, avoids hazardous reagents Limited to NCA intermediates

Detailed Research Findings

  • Purification of L-leucine and related peptides: The patent EP0126887A2 describes a multi-step process involving acetylation, acidification, fractional crystallization, and enzymatic saponification to obtain highly pure L-leucine from mixtures containing isoleucine and other amino acids. This method can be adapted to purify peptide derivatives by selective acetylation and enzymatic treatment, ensuring removal of closely related impurities.

  • Nanoparticle synthesis via aerosol flow reactor: Research demonstrates that L-leucine nanoparticles can be produced by nebulizing aqueous solutions, drying droplets, and vaporizing amino acid molecules in a heated tubular reactor, followed by rapid cooling to induce nucleation. The particle size and morphology depend on precursor concentration, temperature, and flow conditions, which can be optimized for peptide derivatives to enhance solubility and bioavailability.

  • Photo-on-demand synthesis of NCAs: The ACS Omega study shows that amino acids including phenylalanine can be converted into reactive NCAs under mild photo-irradiation conditions using chloroform and oxygen bubbling. This method provides a safer alternative to traditional phosgene-based syntheses and can be integrated into peptide synthesis workflows for compounds like L-leucine,N-(carboxymethyl)-L-phenylalanyl-.

Chemical Reactions Analysis

Types of Reactions

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

N-acetyl-L-leucine (a derivative of L-leucine) has been studied for its potential in treating neurological disorders such as cerebellar ataxia and lysosomal storage disorders. Clinical trials are ongoing to evaluate its efficacy in conditions like Niemann-Pick disease type C and GM2 gangliosidoses. The mechanism involves MCT1-mediated transport, which allows for effective delivery of leucine to the brain, bypassing limitations of other transporters like LAT1 .

1.2 Seizure Management

Research has indicated that L-leucine derivatives may offer neuroprotective effects in seizure models. For instance, FMOC-L-leucine has shown promise in protecting against audiogenic seizures in magnesium-deficient mice, suggesting its potential as a therapeutic agent for seizure disorders .

Nutritional Applications

2.1 Muscle Protein Synthesis

L-Leucine is recognized for its role in stimulating muscle protein synthesis, making it a vital amino acid for athletes and individuals undergoing rehabilitation. Its supplementation can enhance recovery and muscle growth by activating the mTOR signaling pathway, which is crucial for muscle development .

2.2 Critical Care Nutrition

Recent studies have explored the combined levels of phenylalanine and leucine as predictors of mortality in ICU patients. This highlights the importance of amino acid profiles in assessing nutritional status and guiding interventions in critically ill patients .

Metabolic Applications

3.1 Metabolic Disorders

The compound's ability to influence metabolic pathways positions it as a candidate for managing metabolic disorders. For example, N-acetyl-L-leucine has been shown to enhance glycolytic metabolism in cells with dysfunctional energy production, such as those found in certain lysosomal storage diseases .

3.2 Weight Management

L-Leucine's role in regulating energy balance and fat metabolism makes it a subject of interest for weight management strategies. Its ability to promote satiety and influence energy expenditure can be beneficial for obesity management .

Case Studies and Research Findings

StudyApplicationFindings
Clinical Trials on N-acetyl-L-leucineNeurological DisordersDemonstrated efficacy in treating cerebellar ataxia; ongoing trials for Niemann-Pick disease .
FMOC-L-leucine in Seizure ModelsSeizure ManagementShowed protective effects against audiogenic seizures; potential for further development as an anti-seizure medication .
ICU Patient StudyNutritional AssessmentCombined leucine and phenylalanine levels correlated with 30-day mortality; suggests importance of amino acid profiling in critical care .

Mechanism of Action

The mechanism of action of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by influencing the activity of ribosomes and other cellular machinery involved in translation. Additionally, it may affect metabolic pathways by serving as a substrate or regulator of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: Another dipeptide with similar structural features but different biological activities.

    N-Acetyl-L-leucine: A modified amino acid with distinct pharmacological properties.

    L-Leucine-N-carboxyanhydride: A derivative used in peptide synthesis.

Uniqueness

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is unique due to its specific combination of L-leucine and L-phenylalanine residues, which confer distinct chemical and biological properties.

Biological Activity

L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is derived from two essential amino acids, leucine and phenylalanine. The carboxymethyl modification enhances its solubility and bioavailability.
  • CAS Number : 81109-85-5

Protein Synthesis Regulation

L-Leucine is known to play a crucial role in protein synthesis regulation. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is pivotal for initiating mRNA translation. Studies have shown that leucine supplementation can significantly increase protein synthesis in various tissues such as skeletal muscle, liver, and adipose tissue .

The primary mechanism by which L-leucine exerts its effects involves:

  • mTOR Activation : Leucine binds to specific receptors that activate mTOR signaling, leading to increased phosphorylation of downstream targets like S6K1 and 4E-BP1, which are critical for protein synthesis .
  • Neuronal Effects : Research indicates that leucine influences food intake regulation through central nervous system pathways, particularly affecting neurons in the hypothalamus and brainstem .

Study 1: Leucine Supplementation in Muscle Recovery

A clinical trial investigated the effects of L-leucine supplementation on muscle recovery post-exercise. Participants who received leucine showed a significant increase in muscle protein synthesis compared to those who received a placebo. The study highlighted the importance of leucine in enhancing recovery and performance in athletes .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of N-acetyl-L-leucine (a derivative of L-leucine) in models of neurodegeneration. The results indicated that N-acetyl-L-leucine could mitigate neuronal loss and improve motor function in animal models of ataxia, suggesting potential therapeutic applications for neurological disorders .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
L-LeucineProtein synthesismTOR pathway activation
N-Acetyl-L-LeucineNeuroprotectionModulation of neurotransmitter release
N-Palmitoyl-L-leucineSplicing inhibitionInhibition of spliceosome assembly

Research Findings

Recent studies have further elucidated the biological activities associated with L-Leucine:

  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Metabolic Effects : Leucine has been shown to influence glucose metabolism and insulin sensitivity, making it relevant for metabolic disorders like diabetes .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Melting Point212–213°C
Predicted Density1.068±0.06 g/cm³
Molecular Weight Range248.28–569.65 g/mol

Basic: How can researchers ensure purity and structural fidelity of this compound?

Answer:
Use a combination of:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • Nuclear Magnetic Resonance (NMR) for stereochemical validation (e.g., InChIKey: VZQJQFGSAAGNSI-STQMWFEESA-N for related derivatives) .
  • HPLC with UV/Vis detection (optimize gradients using acetonitrile/water with 0.1% TFA).

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Store at –20°C in lyophilized form to prevent hydrolysis of the carboxymethyl group .
  • Avoid prolonged exposure to moisture or basic conditions (pKa ~3.30 suggests pH-dependent degradation) .

Advanced: How can enzymatic cleavage or modification of this compound be systematically studied?

Answer:

  • Kinetic assays with proteases (e.g., trypsin or chymotrypsin) to identify cleavage sites. Use LC-MS/MS to map fragments.
  • Phenylalanine ammonia lyase (PAL) from Lycoris radiata can catalyze deamination reactions; monitor via UV absorbance at 280 nm .
  • Substrate specificity profiling using fluorescence-quenched peptides to track enzymatic activity .

Advanced: What methodologies elucidate its interaction with cellular transporters (e.g., LAT1)?

Answer:

  • Radiolabeled uptake assays : Use [³H]-L-leucine as a competitive tracer in retinal capillary endothelial cells (TR-iBRB2 line) to measure LAT1-mediated transport (Km = 14.1 µM) .
  • Inhibitor profiling : Test D-amino acids (e.g., D-phenylalanine) for trans-stimulation effects .
  • Immunohistochemistry : Validate LAT1 expression in target tissues using anti-LAT1 antibodies .

Q. Table 2: LAT1 Transport Kinetics

ParameterValueReference
Km (L-Leucine)14.1 µM
Inhibitor (D-Phenylalanine)IC₅₀ = 8.2 µM

Advanced: How can structural contradictions between computational and experimental data be resolved?

Answer:

  • X-ray crystallography : Resolve 3D conformation using synchrotron radiation (e.g., PDB deposition for related peptides) .
  • Molecular dynamics simulations : Compare predicted (e.g., SMILES: CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O) vs. experimental torsion angles .
  • DSC (Differential Scanning Calorimetry) : Validate thermal stability discrepancies (e.g., predicted vs. observed melting points) .

Advanced: What strategies address data contradictions in cellular uptake studies?

Answer:

  • Multi-omics integration : Correlate transcriptomic (LAT1 mRNA levels) with metabolomic uptake data .
  • Isotopic tracing : Use ¹³C-labeled L-leucine derivatives to track intracellular metabolic flux .
  • Cross-species validation : Compare human vs. rat retinal endothelial cell models to identify species-specific transport biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine,N-(carboxymethyl)-L-phenylalanyl-
Reactant of Route 2
L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

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